molecular formula C16H20N6O3 B2553743 2-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034318-75-5

2-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Número de catálogo: B2553743
Número CAS: 2034318-75-5
Peso molecular: 344.375
Clave InChI: VFJDDTXVSPHNJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS 2034318-75-5) is a sophisticated small molecule with a molecular formula of C16H20N6O3 and a molecular weight of 344.37 g/mol, designed for advanced pharmacological and chemical research . The compound features a unique hybrid structure, integrating pyridazin-3-one and dimethylaminopyrazine pharmacophores linked through a pyrrolidine-oxoethyl bridge. This specific molecular architecture suggests potential for diverse biological activities. Pyridazin-3-one derivatives are extensively investigated for their cardiovascular effects; recent studies highlight novel pyridazinone-based compounds demonstrating potent vasorelaxant activity by enhancing eNOS mRNA expression and increasing nitric oxide levels in preclinical models, showing significant potential as antihypertensive agents . Furthermore, the dimethylaminopyrazine moiety is a key structure in compounds developed as phosphodiesterase 10 (PDE10) inhibitors, which are targeted for the treatment of central nervous system disorders such as schizophrenia and bipolar disorder . This reagent is offered for research applications including use as a key intermediate in organic synthesis, for structure-activity relationship (SAR) studies in medicinal chemistry, and for the investigation of its potential mechanisms of action in various biological assays. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

2-[2-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c1-20(2)13-8-17-9-14(19-13)25-12-5-7-21(10-12)16(24)11-22-15(23)4-3-6-18-22/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJDDTXVSPHNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Synthesis

The compound features a pyridazinone core connected to a pyrrolidine moiety and a dimethylamino-substituted pyrazine. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. The detailed synthetic pathway often includes the use of reagents such as ammonium acetate and various alkyl halides to achieve the desired substitutions and ring formations.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazine derivatives, including those related to the target compound. Pyrazole derivatives have been shown to exhibit significant inhibitory activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). For instance, compounds with similar structural motifs demonstrated cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest . The combination of these pyrazole derivatives with chemotherapeutic agents like doxorubicin has shown synergistic effects, enhancing their efficacy against resistant cancer types.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by studies indicating that pyrazole derivatives possess antibacterial and antifungal activities. For example, certain derivatives have been evaluated against common pathogens and exhibited moderate to high inhibitory effects . The SAR analysis indicates that modifications in the substituents can significantly affect the antimicrobial potency.

Anti-inflammatory Effects

In addition to antitumor properties, some pyrazole derivatives have been reported to possess anti-inflammatory activities. This is particularly relevant in conditions where inflammation plays a critical role in disease progression, such as cancer and chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationships (SAR)

The biological activity of 2-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be influenced by:

  • Substituents : Variations in the dimethylamino group or modifications on the pyridazinone ring can enhance or diminish activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the compound's reactivity and interaction with biological targets.

Table 1 summarizes some key findings related to SAR for similar compounds:

Compound TypeKey ModificationsBiological Activity
Pyrazole DerivativesSubstitution on the pyrazole ringAnticancer, antimicrobial
Pyridazine DerivativesAlteration in substituents on pyridazineAnti-inflammatory
Dimethylamino PyrazinePresence/absence of dimethylaminoEnhanced cytotoxicity

Case Studies

  • Cytotoxicity in Breast Cancer : A study evaluated several pyrazole derivatives in MCF-7 cells, revealing that compounds with bromine substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts. The study also noted significant synergistic effects when combined with doxorubicin .
  • Antifungal Activity : Another research focused on a series of 3,4-diaryl-pyrazoles which demonstrated effective antifungal activity against several plant pathogens. The results indicated that structural variations led to differences in efficacy, highlighting the importance of SAR in drug design .

Comparación Con Compuestos Similares

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name/Identifier Core Structure Substituents/Modifications Key Features Reference
Target Compound Pyridazin-3(2H)-one 2-oxoethyl-pyrrolidinyl-(dimethylamino)pyrazine Multi-heterocyclic, tertiary amine, flexible linker -
5-Chloro-6-phenyl-2-substituted pyridazinones Pyridazin-3(2H)-one Chloro, phenyl, alkyl/aryl groups at position 2 Simplified substituents; optimized for synthetic scalability
A846093 () Dihydropyrazino-pyrazinone trans-4-Methoxycyclohexyl, pyridin-3-yl Fused bicyclic core; bulky cyclohexyl group for lipophilicity
Patent compounds () Pyrido[1,2-a]pyrimidin-4-one Benzoxazolyl, piperazinyl derivatives Larger fused-ring system; benzoxazole for aromatic stacking
6-(3-Pyrazin-2-yl-oxadiazol-5-yl)pyridazinone Pyridazin-3(2H)-one 1,2,4-Oxadiazol-5-yl-pyrazine Oxadiazole as a bioisostere; enhanced metabolic stability

Key Observations :

  • Substituent Complexity: The dimethylamino-pyrazine and pyrrolidinyl groups distinguish the target from simpler analogues (e.g., ’s chloro-phenyl derivatives), which may translate to improved target specificity but complicate synthesis.
  • Bioisosteric Replacements: The oxadiazole in ’s compound replaces ester/amide groups, contrasting with the target’s dimethylamino-pyrazine, which may alter solubility and receptor affinity.

Physicochemical and Pharmacological Properties

While explicit data is lacking, inferences can be made:

  • Solubility: The dimethylamino group enhances water solubility relative to lipophilic substituents (e.g., benzoxazolyl in ).
  • Metabolic Stability : The pyrrolidinyl group may confer resistance to oxidative metabolism compared to piperazine derivatives ().
  • Bioactivity: Pyridazinones are associated with kinase inhibition (e.g., phosphodiesterase), while pyrazines often target CNS receptors. The combination may yield dual functionality.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.